molecular formula C16H14ClN5O B14942840 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B14942840
M. Wt: 327.77 g/mol
InChI Key: BGXLPDCKGFTGLG-UHFFFAOYSA-N
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Description

2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl and tetraazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetraazole derivatives and chlorophenyl-containing molecules. Examples are:

Uniqueness

The uniqueness of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a tetraazole ring makes it a valuable compound for various research and industrial applications.

This detailed article provides a comprehensive overview of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H14ClN5O/c1-11-5-2-3-8-14(11)18-15(23)10-22-20-16(19-21-22)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,18,23)

InChI Key

BGXLPDCKGFTGLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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